

# N-Methylformanilide molecular structure and bonding

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An In-depth Technical Guide to the Molecular Structure and Bonding of N-Methylformanilide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Methylformanilide** (NMF), with the chemical formula C<sub>8</sub>H<sub>9</sub>NO, is a versatile organic compound widely utilized as a solvent, a reagent in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] Its role in the Vilsmeier-Haack reaction for formylating aromatic compounds is particularly noteworthy.[2] A thorough understanding of its molecular structure and bonding is critical for optimizing reaction conditions, predicting its behavior in biological systems, and designing new molecules with desired properties. This guide provides a detailed technical overview of the structural and electronic characteristics of **N-Methylformanilide**.

## **Molecular Structure and Bonding**

The structure of **N-Methylformanilide** is characterized by a central formamide group linking a methyl group and a phenyl group via the nitrogen atom. The key to understanding its properties lies in the electronic nature of the amide bond.

## The Amide Bond: Resonance and Planarity

The formamide core of **N-Methylformanilide** exhibits significant resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) pi-system. This



delocalization results in a hybrid of two primary resonance structures, imparting a partial double bond character to the carbon-nitrogen (C-N) bond.

This resonance has two profound structural consequences:

- Planarity: The atoms involved in the amide bond (O, C, N, and the atoms directly attached to C and N) tend to lie in the same plane to maximize p-orbital overlap.
- Rotational Barrier: The partial double bond character of the C-N bond severely restricts
  rotation, leading to a significant energy barrier. This barrier is substantially higher than that of
  a typical C-N single bond. Experimental and computational studies on similar amides, such
  as N-methylformamide and N-benzhydrylformamides, show this barrier to be in the range of
  20-23 kcal/mol.[3][4]

Caption: Resonance structures of the **N-Methylformanilide** amide bond.

## **Conformational Analysis**

Due to the high rotational barrier, **N-Methylformanilide** can exist as distinct conformers. The orientation of the phenyl ring relative to the formamide plane is also a key structural feature. Computational studies on the related formanilide molecule show that the trans isomer (where the phenyl group and carbonyl oxygen are on opposite sides of the C-N bond) is typically more stable, but the molecule may adopt a twisted conformation to minimize steric hindrance.[5]

## **Quantitative Structural and Physical Data**

Precise experimental determination of the molecular geometry of **N-Methylformanilide** via X-ray crystallography or gas-phase electron diffraction is not readily available in the literature. However, data from its close structural analog, N-methylformamide, provides excellent reference values for the amide core.[6][7]

Table 1: Physical Properties of **N-Methylformanilide** 



| Property          | Value                            | Reference(s) |
|-------------------|----------------------------------|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO | [1]          |
| Molecular Weight  | 135.16 g/mol                     | [8]          |
| Appearance        | Clear colorless to yellow liquid | [2][9]       |
| Melting Point     | 8 - 13 °C                        | [9]          |
| Boiling Point     | 243 - 244 °C                     | [9]          |
| Density           | 1.095 g/mL at 25 °C              | [9]          |

| Refractive Index (n20/D) | 1.561 |[9] |

Table 2: Key Structural Parameters (Amide Core based on N-methylformamide data)

| Parameter   | Bond/Angle    | Typical Value | Reference |
|-------------|---------------|---------------|-----------|
| Bond Length | C=0           | 1.219 Å       | [7]       |
| Bond Length | C(carbonyl)-N | 1.366 Å       | [6]       |
| Bond Length | N-C(methyl)   | ~1.46 Å       | [5]       |
| Bond Length | N-C(phenyl)   | ~1.40 Å       | [5]       |
| Bond Angle  | O=C-N         | ~125°         | [10]      |

| Bond Angle | C(carbonyl)-N-C(phenyl) | ~121° |[10] |

## **Spectroscopic Characterization**

Spectroscopic methods are essential for confirming the structure and purity of **N-Methylformanilide**.

Table 3: Key Spectroscopic Data for N-Methylformanilide



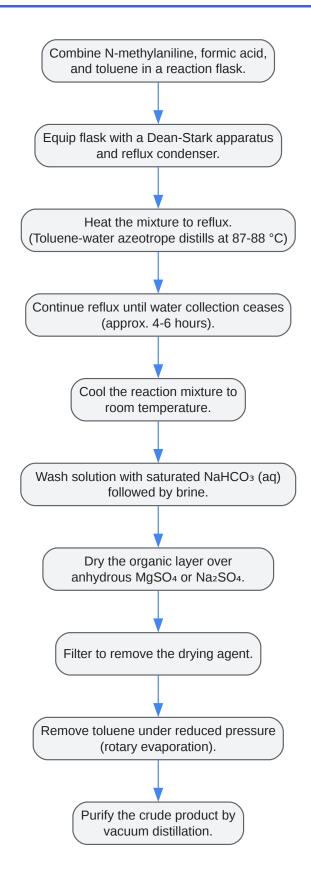
| Spectroscopy                                | Feature                       | Wavenumber (cm <sup>-1</sup> ) /<br>Chemical Shift (ppm) |
|---|-------------------------------|--|
| Infrared (IR)                               | C=O stretch (Amide I<br>band) | ~1670 - 1690 cm <sup>-1</sup>                            |
|   | C-N stretch                   | ~1350 - 1400 cm <sup>-1</sup>                            |
|   | Aromatic C-H stretch          | ~3000 - 3100 cm <sup>-1</sup>                            |
|   | Aliphatic C-H stretch         | ~2850 - 2960 cm <sup>-1</sup>                            |
| <sup>13</sup> C NMR (in CDCl <sub>3</sub> ) | C=O (carbonyl)                | ~162.6 ppm   |
|   | C (aromatic, ipso)            | ~142.1 ppm   |
|   | C (aromatic, ortho/meta/para) | ~120 - 130 ppm   |
|   | C (methyl)                    | ~32.4 ppm  |
| ¹H NMR (in CDCl₃)                           | H (formyl)                    | ~8.4 ppm (singlet)                                       |
|   | H (aromatic)                  | ~7.2 - 7.5 ppm (multiplet)                               |

Note: Exact values may vary based on solvent and experimental conditions.[11][12][13]

# Experimental Protocols Synthesis of N-Methylformanilide

A common and high-yield synthesis involves the formylation of N-methylaniline with formic acid, using an azeotropic distillation to remove water and drive the reaction to completion.





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Caption: Experimental workflow for the synthesis of N-Methylformanilide.



#### **Detailed Steps:**

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-methylaniline, formic acid, and a solvent such as toluene.
- Reaction: Heat the mixture to reflux. The water produced during the reaction is continuously removed as an azeotrope with toluene, which collects in the Dean-Stark trap.
- Work-up: After the reaction is complete (indicated by the cessation of water collection), cool
  the mixture. Transfer it to a separatory funnel and wash with a saturated aqueous solution of
  sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.
- Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure.
- Purification: The resulting crude product is purified by vacuum distillation to yield pure N-Methylformanilide.

## **Structural Characterization Methodologies**

- X-ray Crystallography:
  - Crystal Growth: Grow a single, high-quality crystal of N-Methylformanilide. As it is a low-melting solid/liquid at room temperature, this requires low-temperature crystallization techniques.
  - Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
     Cool the crystal under a stream of cold nitrogen gas. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
  - Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Sample Preparation: Dissolve a small amount (~5-10 mg) of purified N-Methylformanilide
  in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Place the sample in the NMR spectrometer. Acquire <sup>1</sup>H and <sup>13</sup>C spectra.
   Additional experiments like DEPT, COSY, and HSQC can be performed to confirm assignments and provide further structural information.
- Data Analysis: Process the raw data (Fourier transform, phase, and baseline correction).
   Integrate the <sup>1</sup>H signals and assign chemical shifts by referencing to the solvent peak or an internal standard (e.g., TMS).

### Conclusion

The molecular architecture of **N-Methylformanilide** is fundamentally governed by the principles of amide resonance. This electronic delocalization results in a planar amide group, a significant rotational barrier around the C-N bond, and characteristic bond lengths that are intermediate between single and double bonds. These structural and bonding features dictate the chemical reactivity, solvent properties, and spectroscopic signatures of the molecule, making them essential knowledge for professionals in chemical research and drug development.

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